molecular formula C18H19NSe B12615299 4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate CAS No. 919488-42-9

4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate

Cat. No.: B12615299
CAS No.: 919488-42-9
M. Wt: 328.3 g/mol
InChI Key: AZVKWIYCVGTVSS-UHFFFAOYSA-N
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Description

4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is an organoselenium compound Organoselenium compounds are known for their diverse biological activities, including anticancer, antioxidant, and chemopreventive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate typically involves the reaction of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The selenocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its chemopreventive effects and potential therapeutic applications.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: A simpler biphenyl derivative without the selenocyanate group.

    1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar biological activities.

Uniqueness

4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is unique due to the presence of both the biphenyl and selenocyanate groups, which confer distinct chemical and biological properties

Properties

CAS No.

919488-42-9

Molecular Formula

C18H19NSe

Molecular Weight

328.3 g/mol

IUPAC Name

4-[4-(4-methylphenyl)phenyl]butyl selenocyanate

InChI

InChI=1S/C18H19NSe/c1-15-5-9-17(10-6-15)18-11-7-16(8-12-18)4-2-3-13-20-14-19/h5-12H,2-4,13H2,1H3

InChI Key

AZVKWIYCVGTVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se]C#N

Origin of Product

United States

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